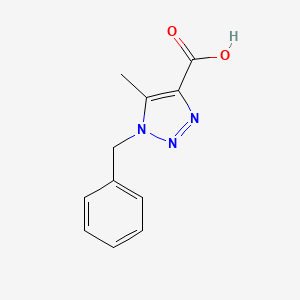

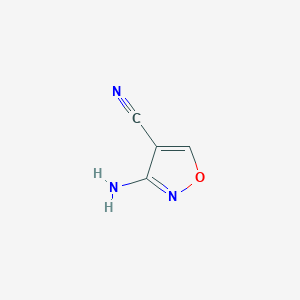

3-Aminoisoxazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Aminoisoxazole-4-carbonitrile is an important organic compound in synthetic chemistry. It is a 3-substituted isoxazole derivative and a structural isomer of 5-aminoisoxazole .

Molecular Structure Analysis

The molecular formula of 3-Aminoisoxazole-4-carbonitrile is C4H3N3O . Its average mass is 109.086 Da and its monoisotopic mass is 109.027611 Da .

Chemical Reactions Analysis

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

Physical And Chemical Properties Analysis

3-Aminoisoxazole-4-carbonitrile is a solid substance with a yellow appearance . It has a melting point/range of 140 °C / 284 °F . No information is available about its odor, odor threshold, pH, boiling point/range, and flash point .

Wissenschaftliche Forschungsanwendungen

Synthesis of Polyfunctionalized Isoxazoles

Specific Scientific Field

Chemistry, specifically the synthesis of polyfunctionalized isoxazoles .

Summary of the Application

A novel, fast, and straightforward procedure for the synthesis of di- and trifunctionalized isoxazoles starting from 2-ethoxymethylenemalononitrile with different ratios of hydroxylamine in the presence of sodium acetate is described .

Methods of Application or Experimental Procedures

The structures are characterized using different spectroscopic studies, such as infrared (IR), 1H/13C nuclear magnetic resonance (NMR), and elemental analysis, in addition to X-ray single-crystal determination .

Results or Outcomes

The gauge-invariant atomic orbital (GIAO) 1H and 13C NMR chemical shift values of 5-aminoisoxazole-4-carbonitrile and 3,5-diaminoisoxazole-4-carboxamide are calculated in the ground state using the density functional theory (DFT) with the 6-311+G(d, p) basis set and are compared with the experimental data .

Synthesis of Isoxazolo[4,5-b]pyridine Derivatives

Specific Scientific Field

Chemistry, specifically the synthesis of isoxazolo[4,5-b]pyridine derivatives .

Summary of the Application

The most recent approaches toward isoxazolo[4,5-b]pyridine derivatives are discussed. The microreview covers the latest selected examples (2012–2022) on the synthesis of isoxazolo[4,5-b]pyridines via two main approaches: annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives .

Methods of Application or Experimental Procedures

Intramolecular nucleophilic substitution of halogen or nitro group in pyridines with appropriate N–O nucleophile in position 2 is one of the most obvious approaches to isoxazolo[4,5-b]pyridine skeleton .

Results or Outcomes

Isoxazolo[4,5-b]pyridines display a remarkable variety of biological activities such as antibacterial, anticancer, and antiproliferative .

Spectroscopic Characterization of 3-Aminoisoxazole

Specific Scientific Field

Astrochemistry and prebiotic chemistry .

Summary of the Application

3-Aminoisoxazole has been recently envisaged as a key reactive species in the scenario of the so-called RNA-world hypothesis .

Methods of Application or Experimental Procedures

Relying on an accurate computational characterization, the rotational spectrum of 3-aminoisoxazole in the 6–24 GHz and 80–320 GHz frequency ranges was registered and analyzed for the first time, exploiting a Fourier-transform microwave spectrometer and a frequency-modulated millimeter/sub-millimeter spectrometer .

Results or Outcomes

Due to the inversion motion of the −NH2 group, two states arise, and both of them were characterized, with more than 1300 lines being assigned . Accurate line catalogs for astronomical observations of 3-aminoisoxazole were produced .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Zukünftige Richtungen

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This highlights the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Eigenschaften

IUPAC Name |

3-amino-1,2-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O/c5-1-3-2-8-7-4(3)6/h2H,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFYBZNMQYBIIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NO1)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383952 |

Source

|

| Record name | 3-aminoisoxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminoisoxazole-4-carbonitrile | |

CAS RN |

258518-65-9 |

Source

|

| Record name | 3-aminoisoxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid](/img/structure/B1273707.png)

![tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate](/img/structure/B1273709.png)